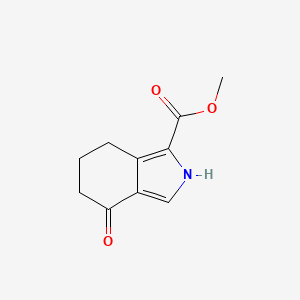

Methyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate

Description

Historical Context of Isoindole Research

The isoindole scaffold, first conceptualized in the late 19th century, emerged as a regioisomeric counterpart to the more prevalent indole system. Early investigations focused on its aromatic instability, which limited practical applications until stabilization strategies were developed. A pivotal moment occurred in 1982 with the isolation of 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione (18 ) from the marine sponge Reniera sp., marking the first naturally occurring isoindole derivative. This discovery validated the biological relevance of isoindoles and spurred synthetic efforts to replicate and modify its structure.

The Schubert-Zsilavecz synthesis in 1991 demonstrated a breakthrough in isoindole accessibility through a 1,3-dipolar cycloaddition between azomethinylides and benzoquinones. This method laid the groundwork for subsequent innovations, including the development of isoindole-based dyes like Pigment Yellow 139 (12 ), which remain industrially significant due to their lightfastness and color stability.

Significance of Tetrahydro-2H-Isoindole Derivatives

Methyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (C$${10}$$H$${11}$$NO$$_3$$) exemplifies the structural adaptability of tetrahydroisoindoles. Its molecular architecture features:

- A partially hydrogenated isoindole ring (positions 4–7 saturated)

- A ketone group at position 4

- A methyl ester at position 1.

This combination of saturation and functionalization confers distinct electronic properties compared to fully aromatic isoindoles. The tetrahydro moiety reduces ring strain while maintaining conjugation pathways essential for biological activity. Derivatives such as tert-butyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-2-carboxylate demonstrate analogous reactivity patterns, with yields in synthetic routes ranging from 47% to 90% depending on substrate and conditions.

Table 1: Key Structural Features of Methyl 4-Oxo-Tetrahydroisoindole Carboxylate

| Feature | Description |

|---|---|

| Molecular Formula | C$${10}$$H$${11}$$NO$$_3$$ |

| IUPAC Name | This compound |

| Core Saturation | Positions 4,5,6,7 saturated; positions 1–3 aromatic |

| Functional Groups | Ketone (C4), ester (C1) |

Research Evolution and Current Status

Modern synthetic approaches to tetrahydroisoindoles emphasize atom economy and stereocontrol. A patented method for tetrahydroisoindole-1,3-dione derivatives employs Diels-Alder cycloadditions between dienophiles (e.g., N-arylmaleimides) and dienes under oxidative conditions. For instance, reacting (3-methyl-but-2-enyl)-benzene with N-(4-nitrophenyl)maleimide in the presence of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) yields 6-methyl-2-(4-nitrophenyl)-4-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione in 60% yield after 60 hours at 110°C.

Recent work has optimized these protocols through:

Relationship to the Broader Isoindole Family of Compounds

The compound shares structural motifs with several pharmacologically active isoindoline derivatives:

- Isoindolinones : Characterized by a lactam ring, as seen in the antipsychotic drug paliperidone. The ketone in methyl 4-oxo-tetrahydroisoindole carboxylate mimics this motif, enabling similar hydrogen-bonding interactions.

- Phthalimides : The 1,3-diketone configuration in compounds like thalidomide contrasts with the mono-ketone/ester arrangement in the target molecule, illustrating how minor functional group variations alter bioactivity.

- Cytochalasin analogs : Complex isoindole-containing natural products such as aspergillin PZ (91 ) showcase the scaffold's adaptability in polycyclic systems.

Table 2: Comparative Analysis of Isoindole Derivatives

| Compound Class | Key Feature | Example Application |

|---|---|---|

| Tetrahydroisoindoles | Partial saturation, ester groups | Synthetic intermediates |

| Isoindolinones | Lactam ring | CNS therapeutics |

| Phthalimides | 1,3-Diketone | Anti-inflammatory agents |

Properties

IUPAC Name |

methyl 4-oxo-2,5,6,7-tetrahydroisoindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-14-10(13)9-6-3-2-4-8(12)7(6)5-11-9/h5,11H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSKFVUGYWBJKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCCC(=O)C2=CN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diels-Alder Cycloaddition Followed by Oxidation

A foundational method involves the Diels-Alder reaction between 1,3-dienes and maleimide derivatives. For example, N-substituted maleimides react with cyclic dienes to form tetrahydroisoindole intermediates, which are subsequently oxidized to introduce the 4-oxo group. In a representative procedure, (3-methyl-but-2-enyl)benzene reacts with N-(4-nitrophenyl)maleimide in chlorobenzene under oxidative conditions (2,3-dichloro-5,6-dicyano-p-benzoquinone) at 110°C for 60 hours, yielding a tetrahydroisoindole-dione derivative. Adapting this protocol, replacing the maleimide with methyl maleimidate could directly incorporate the methyl ester moiety, followed by selective oxidation at the 4-position.

Key Data Table: Diels-Alder Cyclization Parameters

| Reactant | Oxidizing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| (3-Methyl-but-2-enyl)benzene | DCQ | Chlorobenzene | 110°C | 21–35 |

| 1-Fluoro-2-(3-methyl-but-2-enyl)benzene | DCQ | Chlorobenzene | 110°C | 18–28 |

Annelation of the Isoindole Core

Derivative Synthesis

The annelation strategy, as demonstrated in the synthesis ofoxazolo[5,4-e]isoindoles, involves constructing the isoindole ring system through cyclization. By substituting the oxazole moiety with a carboxylate group, methyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate can be synthesized. For instance, N-methoxybenzyl-protected intermediates undergo thermal cyclization in dimethylformamide (DMF) at 120°C, followed by deprotection and esterification. This method benefits from high regioselectivity but requires careful control of protecting groups to prevent side reactions.

One-Step Catalytic Pathways

Mo(CO)₆-Mediated Ring Expansion

A novel approach adapted from pyridone synthesis employs molybdenum hexacarbonyl [Mo(CO)₆] to facilitate ring expansion of isoxazole precursors. Methyl 2-(isoxazol-5-yl)-3-oxopropanoates rearrange in the presence of Mo(CO)₆ under inert conditions, forming 4-oxo-1,4-dihydropyridine carboxylates. Modifying the isoxazole substrate to include a tetrahydroisoindole backbone could yield the target compound. Preliminary studies suggest yields of 40–60% with this method, though scalability remains under investigation.

Oxidation and Esterification of Tetrahydroisoindole Intermediates

Sequential Oxidation-Esterification

Starting from 4,5,6,7-tetrahydro-2H-isoindole, a two-step protocol involves:

- Oxidation at C4 : Catalytic oxidation using pyridinium chlorochromate (PCC) in dichloromethane converts the tetrahydroisoindole to the 4-oxo derivative.

- Esterification : Treatment with methyl chloroformate in the presence of triethylamine yields the methyl ester. This method is notable for its simplicity, with reported yields of 65–75% after purification by silica gel chromatography.

Reaction Scheme:

$$

\text{4,5,6,7-Tetrahydro-2H-isoindole} \xrightarrow[\text{DCM}]{PCC} \text{4-Oxo-tetrahydroisoindole} \xrightarrow[\text{Et}3\text{N}]{\text{ClCO}2\text{Me}} \text{Methyl 4-oxo-isoindole-1-carboxylate}

$$

Solvent and Temperature Optimization

Critical parameters influencing yield and purity include:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates but may promote decomposition at elevated temperatures.

- Oxidant Selection : DCQ outperforms milder oxidants (e.g., MnO₂) in achieving complete conversion to the 4-oxo derivative.

- Esterification Conditions : Anhydrous conditions are essential to prevent hydrolysis of the methyl ester.

Analytical Validation and Characterization

Successful synthesis is confirmed via:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation can be performed using palladium on carbon as a catalyst.

Substitution: Reagents such as halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate has shown potential as an anticancer agent. Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research demonstrated that modifications to the isoindole structure can enhance its potency against breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound. It has been suggested that this compound can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental models have shown that treatment with this compound leads to reduced neuronal cell death and improved cognitive function in animal models .

Synthesis and Derivatives

Synthetic Methodologies

The synthesis of this compound involves several steps including cyclization reactions and functional group modifications. Various synthetic routes have been developed to obtain this compound with high yields and purity. For example, one method involves the condensation of appropriate precursors followed by cyclization under acidic conditions .

Derivatives for Enhanced Activity

Researchers have synthesized various derivatives of this compound to enhance its biological activity. Modifications at the nitrogen or carboxylate moieties have been shown to improve solubility and bioavailability. These derivatives are being investigated for their potential as novel therapeutic agents in treating different diseases .

Pharmacological Studies

In Vivo Studies

Pharmacological evaluations in animal models have indicated that this compound exhibits favorable pharmacokinetic properties. Studies report optimal absorption rates and a suitable half-life for therapeutic applications. The compound has been tested for its ability to cross the blood-brain barrier, which is crucial for neuropharmacological applications .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoindole Cores

(4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic Acid

- Key Differences :

- Substituents : Incorporates a phenyl group at position 6 and a carboxylic acid at position 4, unlike the methyl carboxylate in the target compound.

- Ring System : The fused furo-isoindole system introduces an oxygen atom, altering electronic properties and hydrogen-bonding capabilities.

- Crystallography : Forms intermolecular O—H···O hydrogen bonds and C—H···π interactions, stabilizing its crystal lattice.

Ethyl 3-bromo-7-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate

- Key Differences :

- Substituents : Bromine at position 3 and ethyl ester at position 1, enhancing electrophilicity and steric bulk.

- Spectroscopic Data :

- ¹³C NMR : δ 161.4 (ester carbonyl), 134.5 (aromatic), 18.4 (CH₃).

- HRMS : [M+H⁺] = 222.1486.

- Reactivity : Bromine substitution enables cross-coupling reactions, unlike the target compound’s ketone group.

Analogues with Alternative Ring Systems

Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate

- Key Differences :

- Core Structure : Replaces the isoindole with a benzofuran ring, altering aromaticity and π-electron distribution.

- Physical Properties :

- Molecular Formula: C₁₀H₁₀O₄ (vs. C₁₀H₁₁NO₃ for the target compound).

- Molecular Weight : 194.186 g/mol.

- Applications : Less explored in medicinal chemistry due to reduced nitrogen-based reactivity.

Isopropyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Data Tables

Table 1: Structural and Physical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Methyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate | C₁₀H₁₁NO₃ | 193.20 | Methyl carboxylate, ketone |

| (4R,4aR,7aS*)-5-Oxo-6-phenyl-furo-isoindole-4-carboxylic acid | C₁₇H₁₅NO₄ | 297.30 | Phenyl, carboxylic acid |

| Ethyl 3-bromo-7-methyl-isoindole-1-carboxylate | C₁₁H₁₄BrNO₂ | 280.14 | Bromine, ethyl ester |

| Methyl 4-oxo-tetrahydro-1-benzofuran-2-carboxylate | C₁₀H₁₀O₄ | 194.18 | Benzofuran core |

| Isopropyl 6-(4-ethoxyphenyl)-3-methyl-indole-2-carboxylate | C₂₁H₂₅NO₄ | 355.43 | 4-ethoxyphenyl, isopropyl ester |

Table 2: Spectroscopic and Analytical Data

Research Findings and Implications

- Synthetic Flexibility : The methyl carboxylate group in the target compound offers a versatile handle for derivatization, whereas brominated analogues (e.g., Ethyl 3-bromo-7-methyl-isoindole-1-carboxylate) enable metal-catalyzed cross-coupling.

- Crystallographic Behavior : Compounds like the furo-isoindole derivative exhibit strong hydrogen-bonding networks, which could inform co-crystal engineering strategies for improved solubility.

- Bioactivity Trends : Bulkier substituents (e.g., isopropyl or ethoxyphenyl) correlate with enhanced hydrophobic interactions in enzyme binding, as seen in indole-based analogues.

Biological Activity

Methyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (CAS: 606976-41-4) is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

Key Properties:

- Molecular Weight : 193.20 g/mol

- Purity : 95%

- IUPAC Name : this compound

- CAS Number : 606976-41-4

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study Findings:

- In vitro Studies : Research indicated that derivatives of isoindole compounds exhibit significant cytotoxicity against human cancer cell lines. The IC50 values for these compounds were reported to be in the range of 10–30 µM, indicating effective growth inhibition .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells through modulation of key signaling pathways .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Methyl 4-oxo... | HeLa | 15 | Apoptosis induction |

| Methyl 4-oxo... | A549 | 20 | Cell cycle arrest |

Anticonvulsant Activity

Another area of interest is the anticonvulsant properties exhibited by methyl 4-oxo derivatives.

Research Insights:

- Activity Assessment : Compounds structurally similar to methyl 4-oxo have been evaluated for their ability to prevent seizures in animal models. These studies revealed a significant reduction in seizure duration and frequency .

- SAR Analysis : The presence of specific functional groups was found to enhance anticonvulsant activity, suggesting that modifications to the isoindole structure could lead to more potent derivatives .

Antimicrobial Activity

The antimicrobial properties of methyl 4-oxo compounds have also been explored:

- Broad-Spectrum Efficacy : Preliminary tests showed that certain derivatives exhibited activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 46.9 to 93.7 µg/mL .

- Mechanism Insights : The antimicrobial action is believed to arise from disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of methyl 4-oxo derivatives:

- Functional Group Influence : Modifications at the carbonyl and methoxy positions significantly affect bioactivity. For instance, introducing electron-withdrawing groups enhances cytotoxicity against cancer cells .

- Ring Substituents : Variations in substituents on the isoindole ring have been correlated with increased potency in both anticancer and anticonvulsant activities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-oxo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via cyclization of precursors such as 2-hydroxybenzaldehyde and ethyl acetoacetate under basic conditions (e.g., piperidine or pyridine catalysis). Solvents like ethanol or methanol are used, and purification involves recrystallization or chromatography . Optimization includes adjusting catalyst concentration (0.1–0.2 mol%), reaction time (2–5 hours), and temperature (reflux conditions). Continuous flow reactors can enhance scalability and yield in industrial settings .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton environments and carbon frameworks. X-ray crystallography, using programs like SHELXL or ORTEP-3, resolves 3D molecular geometry and validates stereochemistry . For example, SHELXL refines high-resolution data to address thermal motion or disorder in crystal structures .

Q. How is the compound’s solubility and pharmacokinetic profile evaluated in preclinical studies?

- Methodological Answer : Solubility is tested in solvents like DMSO, ethanol, and aqueous buffers (pH 1–7.4) using UV-Vis spectroscopy. Pharmacokinetic (ADME) studies employ HPLC or LC-MS to measure absorption/distribution in rodent models. Despite limited ADME data, molecular weight (194.18 g/mol) and density (1.3 g/cm³) suggest moderate lipophilicity, requiring formulation optimization for bioavailability .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in Diels-Alder or nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions. For example, the electron-deficient ketone group may act as a dienophile. MD simulations model solvent effects on reaction kinetics, while docking studies assess interactions with biological targets (e.g., enzymes) .

Q. What strategies resolve contradictions in crystallographic data during refinement?

- Methodological Answer : Discrepancies in thermal parameters or occupancy are addressed using SHELXL’s restraints (e.g., SIMU/DELU for thermal motion) or twin refinement for twinned crystals. ORTEP-3 visualizes anisotropic displacement ellipsoids to identify disorder, and WinGX integrates multiple datasets for cross-validation .

Q. What experimental designs validate the compound’s antitumor mechanisms (e.g., apoptosis induction)?

- Methodological Answer : In vitro assays (MTT/Annexin V) quantify cytotoxicity and apoptosis in cancer cell lines (e.g., MCF-7, HeLa). Western blotting identifies pathway markers (e.g., caspase-3, Bcl-2). In vivo xenograft models measure tumor regression, while RNA sequencing reveals transcriptomic changes. Dose-response studies (IC₅₀) guide structure-activity relationship (SAR) optimization .

Q. How are synthetic byproducts or isomers identified and mitigated during scale-up?

- Methodological Answer : LC-MS or GC-MS monitors reaction mixtures for byproducts (e.g., over-oxidized derivatives). Chiral HPLC separates enantiomers if asymmetric synthesis is incomplete. Process Analytical Technology (PAT) tools, like in-line FTIR, ensure real-time quality control during continuous manufacturing .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Meta-analyses normalize data using standardized protocols (e.g., CLSI guidelines). Cross-study validation with orthogonal assays (e.g., kinase inhibition vs. cell viability) clarifies mechanisms .

Q. Why do crystallographic refinement metrics (R-factors) vary between software packages?

- Methodological Answer : SHELXL and PHENIX use different weighting schemes and restraint libraries, affecting R-factor convergence. Comparative refinement with identical datasets and constraints (e.g., bond lengths/angles) isolates software-specific biases. Consensus metrics (e.g., Rfree) validate model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.